molecular formula C13H8FNO B13998954 6-Amino-2-fluoro-9h-fluoren-9-one CAS No. 16234-85-8

6-Amino-2-fluoro-9h-fluoren-9-one

Cat. No.: B13998954
CAS No.: 16234-85-8
M. Wt: 213.21 g/mol
InChI Key: AYSCNZVRTTWOHG-UHFFFAOYSA-N
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Description

6-Amino-2-fluoro-9H-fluoren-9-one (C₁₃H₈FNO, molecular weight 213.21 g/mol) is a fluorinated fluorenone derivative featuring an amino (-NH₂) group at position 6 and a fluorine atom at position 2 on the fused aromatic ring system. Fluorenones are planar, conjugated molecules with a ketone group at the 9-position, making them valuable in organic synthesis, materials science, and pharmaceuticals due to their electronic properties and reactivity . The amino group introduces nucleophilic character, while fluorine enhances electronegativity and metabolic stability, making this compound a versatile intermediate for drug design and functional materials .

Properties

CAS No.

16234-85-8

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

6-amino-2-fluorofluoren-9-one

InChI

InChI=1S/C13H8FNO/c14-7-1-3-9-11-6-8(15)2-4-10(11)13(16)12(9)5-7/h1-6H,15H2

InChI Key

AYSCNZVRTTWOHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-9-one,6-amino-2-fluoro- typically involves multi-step organic reactions. One common method includes the introduction of the amino group and the fluorine atom through nucleophilic substitution reactions. The starting material, fluorenone, undergoes nitration to introduce a nitro group, which is subsequently reduced to an amino group. The fluorine atom is introduced via halogenation reactions .

Industrial Production Methods

Industrial production of 9H-Fluoren-9-one,6-amino-2-fluoro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency. The use of palladium-catalyzed carbonylative multiple C-C bond formation is one such method that has been explored for the synthesis of fluorenone derivatives .

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-one,6-amino-2-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone quinones, while reduction can produce fluorenol derivatives .

Scientific Research Applications

9H-Fluoren-9-one,6-amino-2-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-one,6-amino-2-fluoro- involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between 6-amino-2-fluoro-9H-fluoren-9-one and related fluorenone/fluorene derivatives:

Compound Name Substituents Key Properties Applications/Notes
6-Amino-2-fluoro-9H-fluoren-9-one 6-NH₂, 2-F, 9-O - Electron-withdrawing F and O; electron-donating NH₂.
- Enhanced stability and solubility vs. non-fluorinated analogs.
Intermediate for pharmaceuticals, OLED materials .
2-Amino-9H-fluoren-9-one 2-NH₂, 9-O - Lacks fluorine; less electronegative.
- Lower metabolic stability.
Used in dye synthesis and corrosion inhibitors .
6-Fluoro-7-nitro-9H-fluoren-2-amine 6-F, 7-NO₂, 2-NH₂, 9-H - Strongly electron-withdrawing NO₂ dominates reactivity.
- Higher acidity due to nitro group.
Potential precursor for explosives or agrochemicals .
3,6-Dichloro-9H-fluoren-9-one 3-Cl, 6-Cl, 9-O - Chlorine increases lipophilicity.
- Less polar than fluorinated analogs.
Used in polymer synthesis and as a catalyst ligand .
2-Bromo-9H-fluoren-9-one 2-Br, 9-O - Bromine provides heavier halogen effect.
- Higher molecular weight.
Intermediate in cross-coupling reactions .
Fmoc-protected amino acids 9-OCH₂CO-(peptide backbone) - Fluorenylmethoxycarbonyl (Fmoc) group for peptide synthesis.
- Hydrolytically stable.
Solid-phase peptide synthesis (SPPS) .

Spectroscopic Data

  • NMR Shifts: 6-Amino-2-fluoro-9H-fluoren-9-one: Aromatic protons near fluorine (C2) show deshielding (δ 7.8–8.2 ppm), while NH₂ resonates at δ 5.5–6.0 ppm (broad) . 6-Fluoro-7-nitro-9H-fluoren-2-amine: Nitro group causes significant deshielding (C7-H: δ 8.5–9.0 ppm) .
  • Mass Spectrometry: Parent ion [M+H]⁺ at m/z 214 for 6-amino-2-fluoro-9H-fluoren-9-one, with fragments at m/z 196 (loss of H₂O) and 167 (loss of CO) .

Stability and Reactivity

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve thermal stability compared to chlorinated analogs (e.g., 3,6-dichloro-9H-fluoren-9-one) .
  • Amino Group Reactivity: The NH₂ group in 6-amino-2-fluoro-9H-fluoren-9-one facilitates electrophilic substitution, whereas nitro groups (e.g., in 6-fluoro-7-nitro derivatives) direct reactions meta .

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